

# The Selectivity Profile of GNF-6231: A Technical Guide

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## Compound of Interest

Compound Name: GNF-6231

Cat. No.: B1139467

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This technical guide provides an in-depth overview of the selectivity profile of **GNF-6231**, a potent and orally bioavailable inhibitor of Porcupine (PORCN). **GNF-6231** targets the Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and embryonic development that is often dysregulated in cancer. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying biological and experimental frameworks.

## Core Mechanism of Action

**GNF-6231** is a highly potent inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of the Wnt signaling cascade. By inhibiting PORCN, **GNF-6231** effectively blocks the secretion of all Wnt ligands, thereby shutting down Wnt signaling in a comprehensive manner.<sup>[1][2][3]</sup>

## Quantitative Selectivity Data

**GNF-6231** has demonstrated exceptional potency against its primary target, Porcupine, with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) in the sub-nanomolar range. Its selectivity has been assessed against a broad range of off-targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, transporters, and cytochrome P450 (CYP) enzymes.

Table 1: Potency of **GNF-6231** against Porcupine

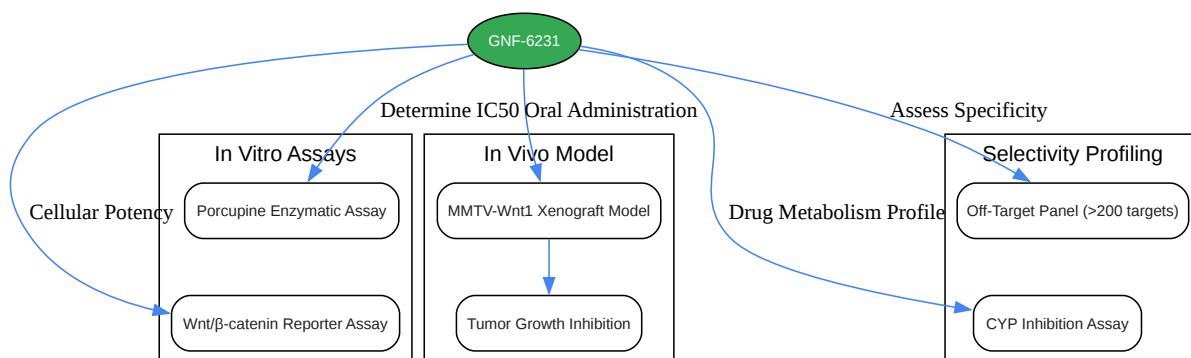
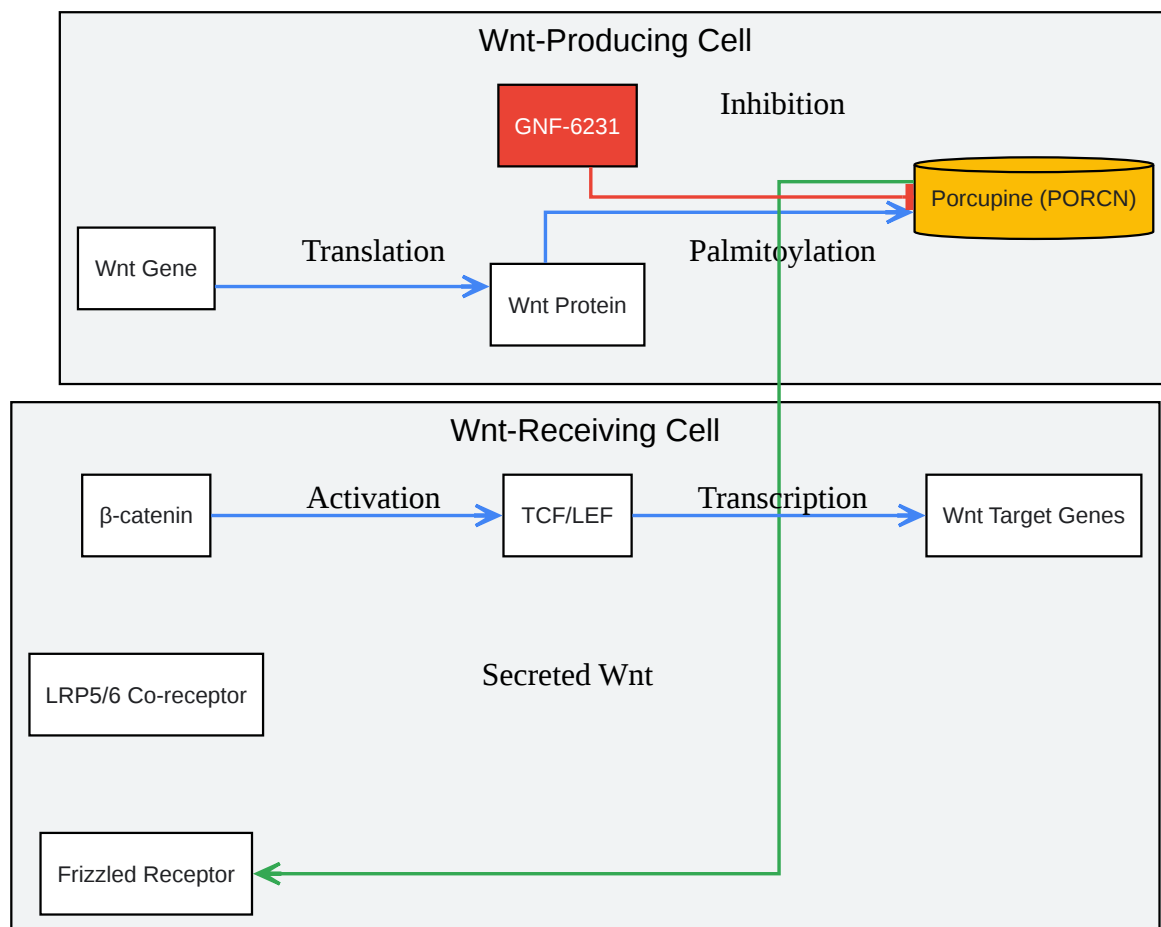
Target	IC50 (nM)
Porcupine	0.8
[Source: MedchemExpress, Nordic Biosite][2][3]	

Table 2: Off-Target Selectivity of **GNF-6231**

Target Class	Number of Targets Tested	Result
Kinases, GPCRs, Proteases,	> 200	No significant activity at up to 10 µM
Transporters, Ion Channels,		
Nuclear Receptors		
Cytochrome P450 (CYP) Isoforms	3 (2C9, 2D6, 3A4)	IC50 > 10 µM for all isoforms tested
[Source: GlpBio][1]		

## Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental procedures used to characterize **GNF-6231**, the following diagrams have been generated using the DOT language.



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## References

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